molecular formula C18H17NO2S B2938133 (2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097940-35-5

(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide

Cat. No. B2938133
CAS RN: 2097940-35-5
M. Wt: 311.4
InChI Key: JPXDUPHFCYIXQE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide, also known as BP-897, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of benzamide derivatives and has been shown to have potential applications in the field of neuroscience.

Scientific Research Applications

Synthesis and Antinociceptive Activity

(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide and its derivatives have been synthesized and studied for their antinociceptive activity. Specifically, 2-{[5-Aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid derivatives were reacted with substituted amines to yield new compounds. These compounds were investigated for their potential antinociceptive effects, highlighting the application of this chemical structure in pain management research (Shipilovskikh et al., 2020).

Antimicrobial Screening

Derivatives of this compound have been synthesized and screened for antimicrobial activity. A series of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives showed promising antibacterial activity against a panel of pathogenic microorganisms, indicating the potential use of these compounds in developing new antimicrobial agents (Idrees et al., 2019).

Crystal Structure Analysis

The crystal structure of compounds related to this compound has been analyzed to provide insights into their molecular configuration, which is crucial for understanding their biological activity and developing new pharmaceuticals. One study detailed the crystal structure of a closely related compound, providing data on hydrogen bonds and π···π interactions between rings, which are essential for designing drugs with specific biological activities (Sharma et al., 2016).

Cognitive Enhancing Agents

Derivatives of this compound have been evaluated for their antiamnestic (anti-amnesia) and antihypoxic (protection against low oxygen) activities. These studies suggest potential applications in developing treatments for cognitive disorders, indicating the importance of this chemical structure in neuroscience research (Ono et al., 1995).

properties

IUPAC Name

(E)-N-[3-(1-benzofuran-2-yl)propyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c20-18(8-7-14-9-11-22-13-14)19-10-3-5-16-12-15-4-1-2-6-17(15)21-16/h1-2,4,6-9,11-13H,3,5,10H2,(H,19,20)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXDUPHFCYIXQE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C=CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)/C=C/C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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